molecular formula C25H21ClFNO3S B3017615 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 866844-84-0

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No.: B3017615
CAS No.: 866844-84-0
M. Wt: 469.96
InChI Key: UMNZWVYSFSMFLQ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a chlorobenzyl, a fluoro group, and an isopropylphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Chlorobenzyl Substitution: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties can be exploited in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorobenzyl)-6-fluoroquinolin-4(1H)-one: Lacks the isopropylphenyl sulfonyl group, which may affect its chemical properties and applications.

    6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one: Lacks the chlorobenzyl group, which may influence its reactivity and biological activity.

Uniqueness

1-(3-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFNO3S/c1-16(2)18-6-9-21(10-7-18)32(30,31)24-15-28(14-17-4-3-5-19(26)12-17)23-11-8-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZWVYSFSMFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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